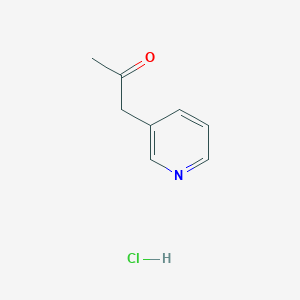
4-(1-Methylpiperidin-4-yl)aniline
Descripción general
Descripción
“4-(1-Methylpiperidin-4-yl)aniline” is a chemical compound with the molecular formula C12H18N2 . It has a molecular weight of 190.29 g/mol . This compound is used for the preparation of pyridopyrimidinones as anti-inflammatory macrophage colony-stimulating factor-1 receptor inhibitors and pharmacokinetics .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .
Molecular Structure Analysis
The InChI code for “4-(1-Methylpiperidin-4-yl)aniline” is 1S/C12H18N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9,13H2,1H3 . The Canonical SMILES string is CN1CCC(CC1)C2=CC=C(C=C2)N .
Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .
Physical And Chemical Properties Analysis
“4-(1-Methylpiperidin-4-yl)aniline” has a molecular weight of 190.28 g/mol . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 .
Aplicaciones Científicas De Investigación
1. Pharmaceutical Research: Anti-inflammatory Agents
4-(1-Methylpiperidin-4-yl)aniline has been utilized in the synthesis of pyridopyrimidinones, which are potent inhibitors of the macrophage colony-stimulating factor-1 receptor (M-CSF-1R) . These inhibitors have significant potential as anti-inflammatory agents, particularly in diseases where the M-CSF-1R pathway plays a critical role in pathogenesis.
2. Material Science: Heterocyclic Building Blocks
In material science, this compound serves as a heterocyclic building block . Its structure is pivotal in creating complex molecules that can lead to the development of new materials with unique properties, such as enhanced durability or electrical conductivity.
3. Chemical Synthesis: Enzyme Inhibition
The sulfonyl derivative of 4-(1-Methylpiperidin-4-yl)aniline, known as 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline, shows potential for enzyme inhibition. This is due to the presence of the sulfonyl group, which is a functional group known to interfere with enzyme activity.
4. Drug Discovery: Pharmacokinetics
This compound is also involved in the study of pharmacokinetics in drug discovery . It can be used to understand how drugs are absorbed, distributed, metabolized, and excreted in the body, which is crucial for developing safe and effective pharmaceuticals.
5. Chemical Research: Analytical Reagent
4-(1-Methylpiperidin-4-yl)aniline can be used as an analytical reagent in chemical research . Its unique chemical properties may allow it to react with specific substances, making it useful for identifying or quantifying those substances.
6. Organic Chemistry: Synthesis of Complex Molecules
In organic chemistry, this compound is valuable for the synthesis of complex molecules . Its reactive amine group can be modified to create a wide range of derivatives, which can then be used to construct larger, more complex structures.
7. Neuroscience: Neurotransmitter Research
The piperidine ring present in 4-(1-Methylpiperidin-4-yl)aniline is structurally similar to many neurotransmitters . This similarity can be exploited in neuroscience research to develop analogs that can interact with neurotransmitter receptors in the brain.
8. Toxicology: Safety Profiling
Lastly, 4-(1-Methylpiperidin-4-yl)aniline is important in toxicology for safety profiling . Its effects on biological systems need to be thoroughly understood to ensure that any derivatives developed for pharmaceutical use are safe for human consumption.
Safety And Hazards
Direcciones Futuras
The study of N-substituted piperidone derivatives has demonstrated that these compounds have a wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial . This suggests potential future directions for research and development in these areas.
Propiedades
IUPAC Name |
4-(1-methylpiperidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYVBWBKNDWCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620819 | |
| Record name | 4-(1-Methylpiperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylpiperidin-4-yl)aniline | |
CAS RN |
454482-12-3 | |
| Record name | 4-(1-Methylpiperidin-4-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454482-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylpiperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)
![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)
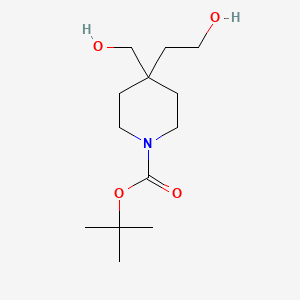

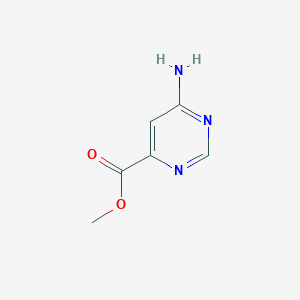

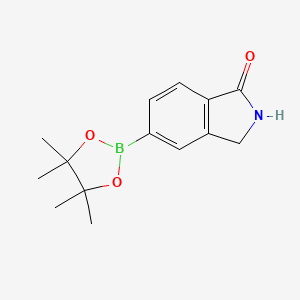
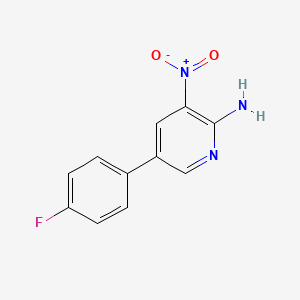
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)


